molecular formula C18H12ClN5O2S B12375309 Telomerase-IN-6

Telomerase-IN-6

Cat. No.: B12375309
M. Wt: 397.8 g/mol
InChI Key: WZKABLWPMHJYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Telomerase-IN-6 is a compound that has garnered significant interest in the field of cancer research due to its ability to inhibit telomerase activity. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most somatic cells, telomerase activity is low, leading to gradual telomere shortening and cellular aging. in cancer cells, telomerase is often upregulated, allowing these cells to proliferate indefinitely. This compound targets this enzyme, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Telomerase-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Telomerase-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Telomerase-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

Telomerase-IN-6 exerts its effects by binding to the active site of telomerase, thereby inhibiting its activity. This prevents the enzyme from adding telomeric repeats to the ends of chromosomes, leading to telomere shortening and eventual cell death in cancer cells. The molecular targets of this compound include the catalytic subunit of telomerase (TERT) and the RNA component (TERC) that serves as a template for telomere synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Telomerase-IN-6 is unique in its specific binding affinity and inhibitory potency against telomerase. Unlike other compounds, it has shown a higher degree of selectivity for cancer cells, minimizing the impact on normal cells .

Properties

Molecular Formula

C18H12ClN5O2S

Molecular Weight

397.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-pyridin-3-yl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H12ClN5O2S/c19-12-3-5-13(6-4-12)22-15(25)10-27-18-23-16(11-2-1-7-21-9-11)14(8-20)17(26)24-18/h1-7,9H,10H2,(H,22,25)(H,23,24,26)

InChI Key

WZKABLWPMHJYEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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